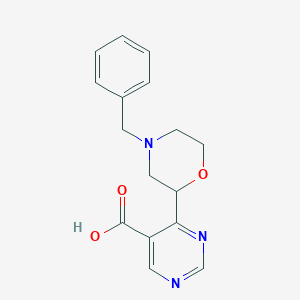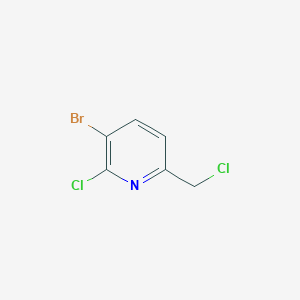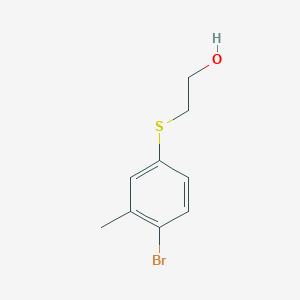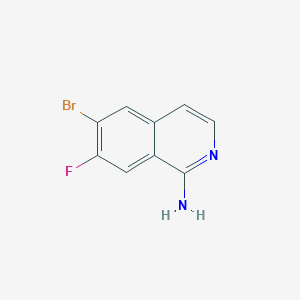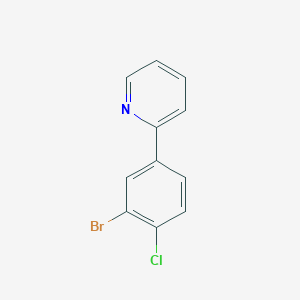
2-(3-溴-4-氯苯基)吡啶
描述
科学研究应用
电子和光学性质
- 一项研究聚焦于2-溴-4-氯苯基化合物衍生物的电子和非线性光学(NLO)性质。利用密度泛函理论(DFT)研究,他们分析了这些化合物的前线分子轨道、非线性光学性质和分子静电势 (Nazeer et al., 2020)。
腐蚀抑制
- 包含溴和氯苯基团的咪唑并[4,5-b]吡啶衍生物已被评估其在抑制轻钢腐蚀方面的性能。研究发现这些衍生物非常有效,抑制率高达90% (Saady et al., 2021)。
发光性质
- 对2-(4-溴苯基)吡啶的环钯化和环金属化配合物进行的研究,这些配合物在结构上类似于2-(3-溴-4-氯苯基)吡啶,揭示了这些配合物中的显著发光性。这表明在光电子学中可能有应用 (Xu et al., 2014)。
非线性光学和生物活性材料
- 一种含有氯苯基和吡啶基团的新型查尔酮衍生物展示了显著的电光性质,表明其在非线性光学和光电子器件制造中的实用性 (Shkir et al., 2018)。
生物活性
- 几项研究合成并评估了含有吡啶基和氯苯基团的化合物的抗菌和抗真菌活性。这些化合物显示出中等生物活性,表明可能在药用或农业应用中有潜在用途 (Bhuva et al., 2015a), (Bhuva et al., 2015b)。
抗肿瘤评价
- 含有氯苯基的吡啶衍生物在抑制拓扑异构酶I和II方面显示出有希望的结果,并且对人类癌细胞系表现出细胞毒性效应。这表明在癌症研究和治疗中可能有应用 (Thapa et al., 2012)。
未来方向
While specific future directions for “2-(3-Bromo-4-chlorophenyl)pyridine” were not found in the search results, pyridine derivatives have been noted for their therapeutic properties and are a topic of ongoing research . It is expected that many novel applications of pyridine derivatives will be discovered in the future .
属性
IUPAC Name |
2-(3-bromo-4-chlorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClN/c12-9-7-8(4-5-10(9)13)11-3-1-2-6-14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBJCVIWAYAJJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=C(C=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-chlorophenyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-tert-Butyl 4-methyl 1-(cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate](/img/structure/B1383171.png)
![1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid](/img/structure/B1383173.png)
![Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1383174.png)
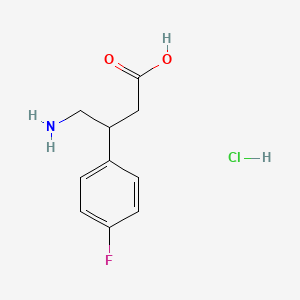
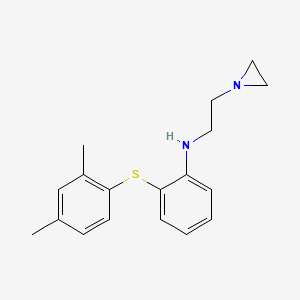
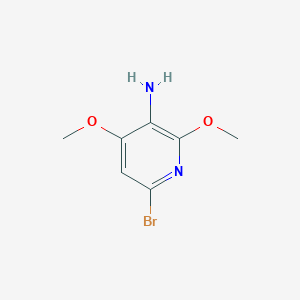
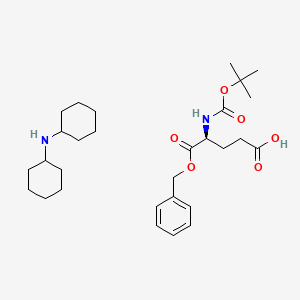
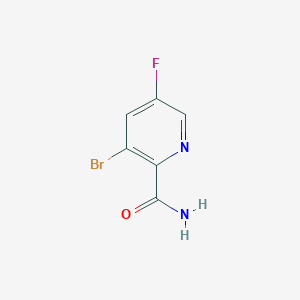
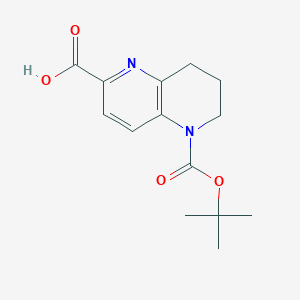
![tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate](/img/structure/B1383184.png)
